NMDA receptor antagonist 8 NMDA receptor antagonist 8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16629324
InChI: InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m1/s1
SMILES:
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol

NMDA receptor antagonist 8

CAS No.:

Cat. No.: VC16629324

Molecular Formula: C22H27N3O

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

NMDA receptor antagonist 8 -

Specification

Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
IUPAC Name (1R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol
Standard InChI InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m1/s1
Standard InChI Key DLLHDEONAMMACT-JOCHJYFZSA-N
Isomeric SMILES C1CN(CCC1CC2=CC=CC=C2)CC[C@H](C3=CC4=C(C=C3)NN=C4)O
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O

Introduction

Structural and Pharmacological Profile of Ro 8-4304

Chemical Design and Subunit Interaction

Ro 8-4304’s structure features a fluorophenyl group linked to a tetrahydroquinoline core via a hydroxypropoxy bridge, enabling high-affinity docking at the NR2B ATD-LBD interface . Cryo-EM studies of analogous compounds reveal that such antagonists induce conformational changes in the GluN2B amino-terminal domain (ATD), stabilizing closed-channel states without direct pore block .

Table 1: Key Physicochemical Properties of Ro 8-4304

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>3</sub>
Molecular Weight407.42 g/mol
NR1/NR2B IC<sub>50</sub>0.36 μM (100 μM NMDA)
NR1/NR2A IC<sub>50</sub>>40 μM
LogP2.8 (predicted)

Binding Kinetics and State Dependence

Mechanistic Insights into Neuroprotection

Modulation of Glutamate Affinity

Ro 8-4304 enhances NMDA receptor affinity for glutamate by 3.4-fold (K<sub>d</sub> shift from 2.1 μM to 0.62 μM), a paradoxical effect that may limit pathological overactivation while preserving physiological signaling . This contrasts with competitive antagonists like D-AP5, which reduce glutamate efficacy but impair synaptic plasticity .

Voltage-Independent Channel Block

Unlike Mg<sup>2+</sup> or ketamine, Ro 8-4304’s antagonism is unaffected by membrane potential, enabling consistent efficacy across depolarized and hyperpolarized neurons . This property is critical for preventing excitotoxicity in ischemic penumbras where depolarization waves propagate unpredictably.

Clinical Implications and Challenges

Limitations and Future Directions

Despite promising preclinical data, no clinical trials have been initiated for Ro 8-4304 as of 2025. Challenges include optimizing oral bioavailability (current F = 22% in rats) and resolving conflicting reports on NR2B antagonism in late-stage AD . Multifunctional derivatives combining NMDA blockade with anti-inflammatory or antioxidant activity may address these limitations .

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